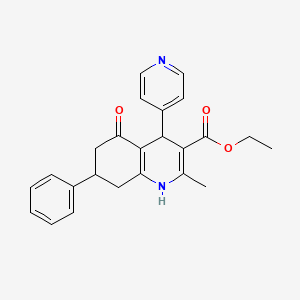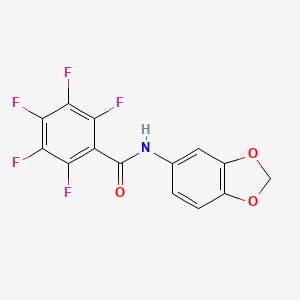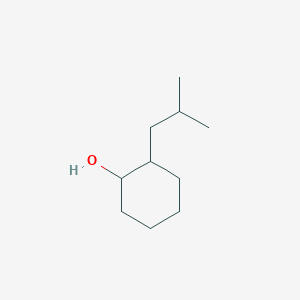![molecular formula C21H18O5 B5202634 [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5202634.png)
[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid is an organic compound with significant applications in various scientific fields. Known for its unique structural features, this compound exhibits a range of chemical behaviors that are of interest to researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid can be achieved through several methods. A common synthetic route involves the reaction of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-3-carbaldehyde with phenylacetic acid under acidic conditions. This process typically employs solvents like dichloromethane or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor system, which ensures better control over reaction conditions and yields. The use of automated systems allows for the precise addition of reagents, temperature control, and efficient separation of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, leading to alcohol derivatives.
Substitution: Substitution reactions, including nucleophilic substitution, can occur at the phenyl or chromene rings, often facilitated by halogens or alkyl groups.
Common Reagents and Conditions: The reactions typically involve common laboratory reagents such as sodium hydroxide, sulfuric acid, and various organic solvents. The conditions vary depending on the specific reaction but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid, such as hydroxyl, carboxyl, and alkyl derivatives
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of complex molecules
Biology: In biological research, (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid is studied for its interactions with enzymes and cellular pathways. Researchers explore its potential as a modulator of biological processes, which could lead to new therapeutic agents.
Medicine: In medicine, the compound is investigated for its pharmacological properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development in treating various diseases.
Industry: Industrial applications include its use in the synthesis of specialty chemicals and materials. The compound's reactivity and stability make it suitable for producing high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism by which (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can affect various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-2-yl)oxyacetic acid
(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxyacetic acid
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique attributes of (6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxyacetic acid.
Hope this satisfies your curiosity!
Properties
IUPAC Name |
2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-20(23)19(13-6-2-1-3-7-13)25-14-10-11-16-15-8-4-5-9-17(15)21(24)26-18(16)12-14/h1-3,6-7,10-12,19H,4-5,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGPJVGPOUSKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(C4=CC=CC=C4)C(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![PROP-2-EN-1-YL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5202557.png)
![methyl 4-(4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5202565.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![3-[[4-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5202590.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5202602.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5202609.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylmethylamino)propan-2-yl]carbamate](/img/structure/B5202617.png)
![N-benzyl-N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5202627.png)
![6-(4-propyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5202642.png)

![2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202661.png)


